(R)-C3-TunePhos

Description

The exact mass of the compound this compound is 594.18775425 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32O2P2/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27H,15,28-29H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIXSUJKFAATAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301847-89-2 | |

| Record name | R-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-C3-TunePhos: Structure, Properties, and Catalytic Applications

This guide provides a comprehensive technical overview of (R)-C3-TunePhos, a prominent chiral diphosphine ligand in the field of asymmetric catalysis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the ligand's structural elucidation, physicochemical properties, and its validated applications, offering field-proven insights into its catalytic prowess.

Introduction: The Architectural Advantage of this compound

This compound, chemically known as (R)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1][2]dioxonine, is a member of the TunePhos family of ligands, which are distinguished by their atropisomeric biaryl backbone.[2][3] These ligands have garnered significant attention for their ability to form highly effective transition metal complexes, particularly with ruthenium and rhodium, for asymmetric hydrogenation and other transformations.[4]

The defining feature of the TunePhos series is the oxygen-containing bridge of varying lengths that connects the two halves of the biphenyl scaffold. This bridge dictates the dihedral angle (or "bite angle") of the diphosphine, a critical parameter that directly influences the steric and electronic environment of the catalyst's active site.[2] this compound, with its three-carbon propylene bridge, offers a specific and often optimal geometry that leads to superior enantioselectivity in numerous reactions.[2] Its significance lies in providing a reliable and highly efficient tool for the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical and fine chemical industries.[2][5]

Structural Elucidation and Characterization

The precise three-dimensional structure of this compound is fundamental to its ability to induce chirality. A combination of spectroscopic and analytical techniques is employed to confirm its identity, purity, and absolute configuration.

Synthesis Overview

The synthesis of this compound is a multi-step process that establishes the core chiral biaryl structure and subsequently introduces the phosphine moieties. While various synthetic routes exist, a common approach involves the Ullmann coupling to form the biaryl backbone, followed by resolution and phosphination. The rigidity and defined chirality imparted by its atropisomerism are crucial for creating a consistent and selective catalytic environment.[2]

A generalized workflow for the synthesis and validation of chiral phosphine ligands like this compound is outlined below. The causality behind this workflow is ensuring that the final product not only has the correct chemical connectivity but also the required enantiopurity and conformational integrity for reproducible catalytic performance.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR): NMR is the primary tool for confirming the ligand's structure.

-

¹H and ¹³C NMR: Provide information on the proton and carbon framework, confirming the integrity of the biaryl backbone and the phenyl groups on the phosphorus atoms.

-

³¹P NMR: This is particularly diagnostic for phosphine ligands.[6] Trivalent phosphines like this compound typically exhibit a single sharp resonance in a characteristic region of the spectrum, confirming the presence and electronic environment of the two equivalent phosphorus atoms.[7][8] A single peak is a strong indicator of the ligand's C2 symmetry.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight (594.62 g/mol ) and elemental composition (C₃₉H₃₂O₂P₂) of the ligand.[3]

Chiroptical and Physical Properties

The defining characteristic of a chiral ligand is its interaction with plane-polarized light. This, along with its physical properties, dictates its handling and use in experiments.

| Property | Value | Source |

| Molecular Formula | C₃₉H₃₂O₂P₂ | [3] |

| Molecular Weight | 594.62 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 153-161 °C | [3][4] |

| Optical Rotation [α]²⁰/D | -252 ± 5° (c = 1 in chloroform) | [3] |

| Solubility | Slightly soluble in Chloroform, Dichloromethane, DMSO | [3] |

| Storage Conditions | Inert atmosphere, Room Temperature | [3] |

Table 1: Physicochemical Properties of this compound.

The strong negative optical rotation confirms the enantiomeric purity of the (R)-atropisomer. The ligand is air-sensitive and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine groups, which would render the ligand catalytically inactive.[3]

X-ray Crystallography

Applications in Asymmetric Catalysis

This compound is primarily valued for its role in forming highly active and enantioselective catalysts for asymmetric hydrogenation.[2] When complexed with a metal precursor, typically ruthenium, it forms a catalyst capable of reducing a wide range of prochiral substrates.[11][12]

Mechanism of Action & The Role of the Ligand

In a typical Ru-catalyzed hydrogenation, the this compound ligand coordinates to the ruthenium center, creating a chiral environment. The substrate then coordinates to this chiral complex in a way that one of the two prochiral faces is preferentially oriented for hydrogen addition.

The choice of this compound is deliberate. Its rigid backbone and the specific bite angle of ~82° are believed to optimize substrate-catalyst interactions and stabilize the key transition states during the hydrogen activation and transfer steps.[2] This precise geometric constraint is the primary reason for the high levels of enantioselectivity observed.[2]

Key Applications & Performance

Complexes of this compound with ruthenium have demonstrated exceptional performance in the hydrogenation of various functional groups.

-

β-Ketoesters: This is a benchmark reaction where Ru/(R)-C3-TunePhos catalysts consistently provide high conversions and enantiomeric excesses (ee) >99%.[3][12]

-

α-Phthalimide Ketones: The hydrogenation of these substrates provides an efficient route to valuable chiral amino alcohols, with reported enantioselectivities often exceeding 95% ee.[11][12]

-

Cyclic β-Amino Acids: This ligand has been successfully used in the synthesis of chiral cyclic β-amino ketones, achieving up to 94% ee.[1]

| Substrate Class | Metal | Typical S/C Ratio | Typical ee (%) | Reference |

| β-Ketoesters | Ru | 1000 - 10,000 | >99 | [3][12] |

| α-Phthalimide Ketones | Ru | 1000 - 5000 | 95 - 99 | [11][12] |

| Cyclic β-(Acylamino)acrylates | Ru | 1000 - 5000 | >95 | [12] |

| Simple Indoles | Pd | 100 - 500 | up to 87 | [1] |

| α,β-Unsaturated Ketones** | Rh | 100 - 500 | up to 97 | [1] |

| S/C = Substrate-to-Catalyst Ratio | ||||

| **Reaction is 1,4-addition of an arylboronic acid |

Table 2: Representative Catalytic Performance of this compound Complexes.

Experimental Protocol: Asymmetric Hydrogenation of a β-Ketoester

This protocol is a representative example, and optimization of temperature, pressure, and solvent may be required for specific substrates.

Self-Validation: The trustworthiness of this protocol is ensured by including analytical checkpoints. The conversion is monitored by GC or ¹H NMR, while the enantiomeric excess of the product is determined by chiral HPLC or chiral GC, validating the catalyst's performance.

-

Catalyst Preparation (In-situ):

-

In a glovebox, add the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and this compound (in a 1:1.1 Ru:ligand molar ratio) to a reaction vial.

-

Add degassed solvent (e.g., methanol or ethanol).

-

Stir the mixture at room temperature for 30-60 minutes to allow for complex formation. The choice of an alcohol as a solvent is often crucial as it can participate in the activation of the precatalyst.

-

-

Hydrogenation Reaction:

-

To the activated catalyst solution, add the β-ketoester substrate (e.g., methyl 3-oxobutanoate). The substrate-to-catalyst (S/C) ratio is typically high, often 1000:1 or greater, highlighting the catalyst's efficiency.

-

Seal the vial in a high-pressure autoclave.

-

Purge the autoclave with hydrogen gas (3-5 times) before pressurizing to the desired pressure (e.g., 10-50 atm H₂).

-

Heat the reaction to the desired temperature (e.g., 30-60 °C) and stir vigorously for the specified time (e.g., 4-24 hours).

-

-

Work-up and Analysis:

-

Cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be analyzed directly or purified by column chromatography.

-

Conversion Analysis: Determine the conversion of the starting material by ¹H NMR or GC analysis.

-

Enantioselectivity Analysis: Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC using a suitable chiral stationary phase.

-

Conclusion

This compound has established itself as a robust and highly effective chiral ligand for asymmetric catalysis. Its well-defined, rigid structure, characterized by a specific bite angle, allows for the rational design of catalysts that deliver exceptional levels of enantioselectivity across a range of important chemical transformations. The ability to fine-tune the ligand's dihedral angle through the TunePhos framework provides a powerful platform for catalyst optimization. For researchers in drug development and fine chemical synthesis, this compound and its metal complexes represent a premier tool for the efficient and reliable production of high-value, enantiomerically pure molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 486429-99-6 [smolecule.com]

- 3. This compound | 301847-89-2 [chemicalbook.com]

- 4. This compound | 486429-99-6 [chemicalbook.com]

- 5. Applications of asymmetric organocatalysis in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. trilinkbiotech.com [trilinkbiotech.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. This compound-ruthenium complex 905709-79-7 [sigmaaldrich.com]

- 12. This compound-钌络合物 | Sigma-Aldrich [sigmaaldrich.com]

(R)-C3-TunePhos: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Abstract

This technical guide provides an in-depth exploration of (R)-C3-TunePhos, a prominent member of the TunePhos family of chiral biaryl phosphine ligands. Esteemed for its unique structural features, including a tunable dihedral angle conferred by its nine-membered ring backbone, this ligand has proven highly effective in a range of asymmetric catalytic transformations.[1][2] This document offers a detailed, step-by-step protocol for its synthesis and purification, a thorough guide to its characterization using modern analytical techniques, and a summary of its performance in asymmetric hydrogenation, a key application in pharmaceutical and fine chemical synthesis.[3][4] This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the capabilities of this powerful catalytic tool.

Introduction: The Architectural Advantage of TunePhos Ligands

In the field of asymmetric catalysis, the design and synthesis of chiral ligands are of paramount importance. The ability of a ligand to create a well-defined, rigid chiral environment around a metal center is directly responsible for the enantioselectivity of a catalytic reaction.[5] Atropisomeric biaryl phosphines, such as the renowned BINAP, have been workhorses in this field. However, the TunePhos family of ligands, including this compound, represents a significant architectural evolution.[2]

The defining feature of TunePhos ligands is their dibenzo[f,h][3][6]dioxonine backbone, which forms a nine-membered ring. This larger ring structure, compared to the seven-membered ring of BINAP, imparts a greater degree of conformational flexibility. This allows for the "tuning" of the biaryl dihedral angle, which in turn modulates the steric and electronic properties of the catalytic pocket.[1][2] The C3-TunePhos variant, with its propylene (-CH₂CH₂CH₂-) linker, offers a specific bite angle and conformational profile that has proven optimal for numerous transformations.[3]

This guide will focus specifically on the (R)-enantiomer of C3-TunePhos, detailing the practical aspects of its laboratory synthesis, verification of its stereochemical and chemical purity, and its application as a highly effective ligand in asymmetric catalysis.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of this compound is a multi-step process that hinges on the creation of a chiral biaryl diol, which is then phosphinylated. The overall strategy involves the synthesis of a racemic biaryl diol, followed by a classical resolution to isolate the desired (R)-enantiomer, and finally, the introduction of the diphenylphosphine moieties.

Below is a conceptual retrosynthetic analysis illustrating the synthetic logic.

Caption: Retrosynthetic analysis of this compound.

The forward synthesis, therefore, involves an oxidative coupling to form the racemic biaryl core, resolution to obtain the enantiopure diol, and a final phosphinylation step to yield the target ligand.

Detailed Synthesis Protocol

This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Anhydrous and oxygen-free conditions are critical for the final phosphinylation step, as phosphines are susceptible to oxidation.[1] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Racemic 2,2'-Dihydroxy-1,1'-biaryl Precursor

The initial step involves the synthesis of the core biaryl structure. This is typically achieved through an oxidative coupling of a corresponding phenol precursor, often using an iron(III) chloride catalyst. The specifics of the starting material will dictate the exact nature of the "C3" bridge in the final ligand. For the parent C3-TunePhos, the synthesis starts from 2-(3-hydroxypropoxy)phenol.

Step 2: Optical Resolution of the Racemic Diol

A crucial step for achieving high enantioselectivity in catalysis is the separation of the racemic diol into its constituent enantiomers. This is commonly accomplished through diastereomeric salt formation with a chiral resolving agent, such as (+)-di-O-benzoyl-D-tartaric acid or other chiral acids. The process typically involves:

-

Dissolving the racemic diol and the resolving agent in a suitable solvent (e.g., methanol/ethyl acetate).

-

Allowing the diastereomeric salt of one enantiomer to selectively crystallize.

-

Filtering and collecting the crystals.

-

Liberating the enantiopure diol by treating the salt with a base (e.g., aqueous sodium hydroxide) and extracting the product.

-

The enantiomeric purity of the resolved diol should be confirmed by chiral HPLC analysis.

Step 3: Phosphinylation of (R)-Biaryl Diol to this compound

This final step introduces the diphenylphosphine groups. It is highly sensitive to air and moisture.

Experimental Workflow Diagram

Caption: Experimental workflow for the phosphinylation of (R)-Biaryl Diol.

Detailed Procedure:

-

Preparation: Under an inert atmosphere (argon or nitrogen), add the enantiopure (R)-biaryl diol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.

-

Deprotonation: Dissolve the diol in anhydrous, degassed tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add n-butyllithium (n-BuLi) (2.2 eq, typically 1.6 M in hexanes) dropwise via syringe. A color change is often observed. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the dianion.

-

Phosphinylation: Add chlorodiphenylphosphine (ClPPh₂) (2.5 eq) to the dropping funnel via cannula transfer and dilute with anhydrous THF. Add the ClPPh₂ solution dropwise to the reaction mixture at 0 °C.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of degassed, saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane.[7]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a deoxygenated eluent system, e.g., hexane/ethyl acetate) to yield this compound as a white powder.[1][8]

Comprehensive Characterization

Confirming the identity, purity, and stereochemical integrity of the synthesized ligand is essential. The following analytical techniques are standard for the characterization of this compound.

| Technique | Purpose | Expected Observations |

| ³¹P NMR | Confirms the presence and chemical environment of the phosphorus atoms. | A single sharp singlet is expected in the arylphosphine region (typically -10 to -20 ppm), indicating the C₂-symmetric nature of the molecule. |

| ¹H NMR | Confirms the overall proton framework of the molecule. | Complex aromatic multiplets corresponding to the phenyl and biaryl protons. Distinct signals for the propylene bridge protons. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Characteristic signals for the aromatic carbons and the aliphatic carbons of the C3-bridge. |

| Mass Spec (HRMS) | Confirms the molecular weight and elemental composition. | The measured m/z value should match the calculated exact mass for the molecular formula C₃₉H₃₂O₂P₂.[2][8] |

| Optical Rotation | Confirms the specific enantiomer synthesized. | A specific, non-zero value for the optical rotation ([α]D) should be observed. This compound is reported to be levorotatory (-).[1] |

| Melting Point | Assesses purity. | A sharp melting point range is indicative of a pure compound. Reported values are in the range of 153-161 °C.[2][4] |

Application in Asymmetric Catalysis: Hydrogenation of β-Ketoesters

A primary application of this compound is in ruthenium-catalyzed asymmetric hydrogenation reactions.[1][4] The hydrogenation of β-ketoesters to produce chiral β-hydroxy esters is a particularly valuable transformation, as the products are important building blocks in pharmaceutical synthesis.[9]

The active catalyst is typically formed in situ from the this compound ligand and a ruthenium precursor, such as [RuCl₂(p-cymene)]₂.

Simplified Catalytic Cycle

Caption: Simplified mechanism for Ru-catalyzed hydrogenation.

Representative Performance Data

The Ru-(R)-C3-TunePhos catalyst system provides excellent enantioselectivities for the hydrogenation of various β-ketoesters.

| Substrate (β-Ketoester) | Product (β-Hydroxy Ester) | Solvent | H₂ Pressure | Conversion (%) | Enantiomeric Excess (ee, %) |

| Methyl acetoacetate | Methyl 3-hydroxybutanoate | Methanol | 10 atm | >99 | 98 |

| Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | Ethanol | 10 atm | >99 | 99 |

| Methyl 2-oxocyclopentanecarboxylate | Methyl 1-hydroxycyclopentane-2-carboxylate | Methanol | 50 atm | >99 | 97 (trans) |

Note: Data is representative and compiled from typical results reported for this catalyst system. Actual results may vary based on specific reaction conditions.[1]

Conclusion

This compound stands out as a highly effective and versatile chiral ligand for asymmetric catalysis. Its unique structural design, featuring a tunable biaryl dihedral angle, allows for the creation of a highly organized and effective chiral environment around a metal center. The detailed synthetic and characterization protocols provided in this guide offer a reliable pathway for researchers to access this valuable tool. Its demonstrated success, particularly in the asymmetric hydrogenation of challenging substrates, underscores its importance and continued potential in the synthesis of enantiomerically pure molecules for the pharmaceutical and fine chemical industries.

References

- 1. technote.strem.com [technote.strem.com]

- 2. This compound | 301847-89-2 [chemicalbook.com]

- 3. Buy this compound | 486429-99-6 [smolecule.com]

- 4. This compound | 486429-99-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DSpace [diposit.ub.edu]

- 8. scbt.com [scbt.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

(R)-C3-TunePhos: A Comprehensive Technical Guide for Asymmetric Catalysis

In the landscape of modern drug development and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Chiral phosphine ligands have emerged as indispensable tools in the chemist's arsenal for achieving high enantioselectivity in a vast array of catalytic reactions. This guide provides an in-depth technical overview of (R)-C3-TunePhos, a prominent member of the TunePhos family of ligands, renowned for its exceptional performance in asymmetric catalysis. We will delve into its chemical properties, applications, and the mechanistic principles that underpin its remarkable efficacy, offering field-proven insights for researchers and scientists.

The Strategic Advantage of Tunable Ligands in Asymmetric Catalysis

The efficacy of a chiral catalyst is intimately linked to the three-dimensional environment it creates around the metal center. This chiral pocket dictates the binding orientation of the prochiral substrate, ultimately determining the stereochemical outcome of the reaction. The TunePhos ligand family, to which this compound belongs, is a testament to the power of rational ligand design. The core innovation of these biaryl phosphine ligands lies in their "tunable dihedral angle." This structural feature allows for the fine-tuning of the catalyst's steric and electronic properties, enabling the optimization of enantioselectivity for a specific substrate.[1][2]

This compound: Chemical Identity and Properties

This compound is a chiral diphosphine ligand that has garnered significant attention for its role in promoting highly enantioselective reactions. The primary CAS number for the (R)-enantiomer is 301847-89-2 .[2][3][4][5][6] It is important to note that the CAS number 486429-99-6 is also frequently encountered in chemical databases, often referring to the (S)-enantiomer or being used interchangeably. For the purpose of this guide, we will adhere to 301847-89-2 for this compound.

Below is a summary of its key chemical data:

| Property | Value |

| CAS Number | 301847-89-2 |

| Molecular Formula | C₃₉H₃₂O₂P₂ |

| Molecular Weight | 594.62 g/mol |

| IUPAC Name | (R)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][7]dioxonine |

| Synonyms | R-(-)-1,13-BIS(DIPHENYLPHOSPHINO)-7,8-DIHYDRO-6H-DIBENZO[F,H][7]DIOXONIN, (R)-C3-TunaPhos |

| Appearance | White to off-white powder |

| Melting Point | 153-161 °C |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and other common organic solvents. |

| Sensitivity | Air sensitive |

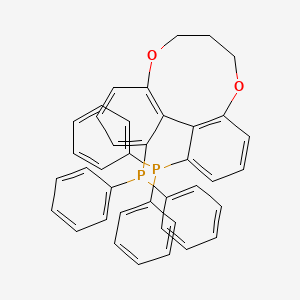

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Applications in Asymmetric Catalysis: A Focus on Hydrogenation

This compound has proven to be a highly effective ligand in a variety of metal-catalyzed asymmetric reactions, most notably in ruthenium-catalyzed hydrogenations. Its unique structural features allow for the formation of highly active and selective catalysts for the reduction of a range of prochiral substrates.

| Substrate Class | Metal | Reaction | Enantioselectivity (ee) | Reference |

| β-Ketoesters | Ru | Asymmetric Hydrogenation | Up to >99% | [1][2] |

| Enol Acetates | Ru | Asymmetric Hydrogenation | High | [1][2] |

| Cyclic β-Amino Acids | Ru | Asymmetric Hydrogenation | Up to >99% | [1][2] |

| α-Phthalimide Ketones | Ru | Asymmetric Hydrogenation | Up to >99% | [1][2] |

| α-Keto Esters | Ru | Asymmetric Hydrogenation | High | [1][2] |

| Quinolines | Ir | Asymmetric Hydrogenation | Up to 93% | [7] |

The resulting chiral alcohols, amines, and other functionalized molecules are valuable building blocks for the synthesis of pharmaceuticals and other biologically active compounds. The high enantioselectivities and turnover numbers achieved with this compound-based catalysts underscore their practical utility in both academic and industrial settings.

Mechanistic Insights: The Role of the Chiral Ligand

The mechanism of ruthenium-catalyzed asymmetric hydrogenation is a well-studied catalytic cycle. The chiral phosphine ligand, in this case this compound, plays a crucial role in several key steps.

Simplified Catalytic Cycle for Ru-Catalyzed Asymmetric Hydrogenation

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

The catalytic cycle begins with the coordination of the prochiral substrate to the ruthenium- this compound complex. The chirality of the ligand dictates a preferred binding geometry for the substrate. Subsequently, molecular hydrogen is activated by the metal center, leading to the formation of a ruthenium dihydride species. The key stereodetermining step is the migratory insertion of the hydride ligand into the unsaturated bond of the substrate. The steric and electronic properties of the this compound ligand create a highly asymmetric environment, favoring one transition state over the other, thus leading to the formation of one enantiomer of the product in high excess. Finally, the chiral product dissociates from the catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Asymmetric Hydrogenation of a β-Ketoester

The following is a representative protocol for the asymmetric hydrogenation of a β-ketoester using a Ru-(R)-C3-TunePhos catalyst. This protocol is intended as a general guideline and may require optimization for specific substrates.

Workflow for Asymmetric Hydrogenation

Caption: General experimental workflow for asymmetric hydrogenation.

Materials:

-

[Ru(COD)Cl₂]n (Ruthenium(IV) chloride complex with 1,5-cyclooctadiene)

-

This compound

-

Substrate (e.g., methyl 3-oxobutanoate)

-

Degassed solvent (e.g., methanol)

-

High-pressure autoclave equipped with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Pre-formation: In a glovebox or under an inert atmosphere, dissolve [Ru(COD)Cl₂]n and this compound (in a 1:1.1 molar ratio) in a minimal amount of degassed solvent in a Schlenk flask. Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In the glovebox, charge a high-pressure autoclave with the substrate (e.g., 1 mmol). Add the pre-formed catalyst solution via cannula transfer. Seal the autoclave.

-

Hydrogenation: Remove the autoclave from the glovebox and connect it to a hydrogen gas line. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 10-50 atm).

-

Reaction: Place the autoclave in a heating block and stir the reaction mixture at the desired temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Open the autoclave and transfer the reaction mixture to a round-bottom flask.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

-

Analysis: Determine the conversion of the starting material by ¹H NMR spectroscopy or gas chromatography (GC). The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Conclusion

This compound stands as a powerful and versatile chiral ligand for asymmetric catalysis. Its well-defined structure, featuring a tunable dihedral angle, allows for the rational design of highly efficient catalysts for the synthesis of enantiomerically enriched molecules. The high selectivities and broad substrate scope, particularly in ruthenium-catalyzed hydrogenations, make it an invaluable tool for researchers in drug discovery and development. A thorough understanding of its chemical properties and the underlying mechanistic principles is key to leveraging its full potential in the synthesis of complex chiral molecules.

References

- 1. technote.strem.com [technote.strem.com]

- 2. This compound | 301847-89-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 301847-89-2|(R)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine|BLD Pharm [bldpharm.com]

- 5. scbt.com [scbt.com]

- 6. runvmat.com [runvmat.com]

- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]

Mechanism of action for (R)-C3-TunePhos in catalysis

An In-Depth Technical Guide to the Mechanism of Action for (R)-C3-TunePhos in Asymmetric Catalysis

Abstract

This compound is a chiral diphosphine ligand that has garnered significant attention in the field of asymmetric catalysis for its remarkable ability to induce high enantioselectivity in a variety of chemical transformations.[1] This technical guide provides a comprehensive exploration of the mechanism of action for this compound, primarily focusing on its application in transition metal-catalyzed asymmetric hydrogenation. We will dissect the unique structural features of the ligand, detail the formation and nature of the active catalytic species, and present a step-by-step analysis of the catalytic cycle. By elucidating the relationship between the ligand's architecture and its function, this guide offers researchers and drug development professionals the foundational knowledge required to effectively leverage this compound in the synthesis of complex chiral molecules.

Introduction to this compound: A Ligand Defined by Structural Ingenuity

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Asymmetric catalysis, facilitated by chiral ligands complexed to transition metals, represents one of the most powerful strategies for achieving this goal. Within the vast library of chiral ligands, atropisomeric biaryl diphosphines are a privileged class, and this compound stands out due to its unique structural and electronic properties.

The Defining Feature: A Tunable Dihedral Angle

This compound, or (R)-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1][2]dioxonin, belongs to a new generation of chiral biaryl phosphine ligands.[2][3][4] Its core innovation lies in the seven-membered central ring that bridges the two phosphine-bearing aromatic rings. This "C3" carbon tether is the key to its "tunable" nature. The flexibility of this tether allows for precise modification of the dihedral angle between the two aromatic rings.[2][3][4] This angle is a critical parameter that dictates the geometry of the chiral pocket around the metal center, directly influencing the stereochemical outcome of the catalytic reaction. By controlling this angle, one can fine-tune the catalyst's selectivity for a specific substrate, optimizing enantiomeric excess (ee).[2][3][4]

Caption: Key structural components of the this compound ligand.

The Active Catalyst: Formation and Characterization

This compound is a ligand; it requires coordination to a transition metal to become catalytically active. Ruthenium (Ru) and Rhodium (Rh) are the most common metals employed in conjunction with this ligand for hydrogenation and hydroformylation reactions, respectively.[1][2][3][4]

Formation of the Pre-catalyst

The active catalyst is typically generated in situ or from a stable pre-catalyst complex. A widely used and commercially available pre-catalyst is [Chloro(this compound)(p-cymene)ruthenium(II)] chloride. This orange to brown powder is relatively air-stable and serves as a reliable source for the active catalytic species under reaction conditions.[3] The formation of such complexes involves the displacement of labile ligands from a metal precursor, such as [RuCl₂(p-cymene)]₂, by the bidentate C3-TunePhos ligand.

The choice of a ruthenium precursor is deliberate. Ruthenium's ability to access multiple oxidation states (Ru(II), Ru(IV)) and form stable, yet highly active, six-coordinate intermediates is central to the hydrogenation mechanism.

Mechanism of Action in Asymmetric Hydrogenation

The primary application of Ru-(R)-C3-TunePhos complexes is the asymmetric hydrogenation of prochiral ketones and olefins.[1][3] The mechanism, while intricate, can be understood as a cycle of discrete, well-defined organometallic steps. The chirality of the ligand orchestrates the spatial arrangement of the substrate and hydride ligands around the metal center, forcing the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

The Catalytic Cycle

The generally accepted mechanism for Ru-diphosphine catalyzed hydrogenation involves an outer-sphere pathway. The following diagram illustrates the key steps for the hydrogenation of a ketone substrate.

Caption: Simplified catalytic cycle for Ru-(R)-C3-TunePhos hydrogenation.

Step-by-Step Mechanistic Analysis:

-

Catalyst Activation: The pre-catalyst, e.g., [RuCl(this compound)(p-cymene)]Cl, loses its arene and chloride ligands under the reaction conditions to form the active catalytic species.

-

Substrate Coordination: The ketone substrate coordinates to the electron-deficient ruthenium center. This interaction is typically outer-sphere, meaning the substrate does not directly enter the primary coordination sphere of the metal but is held in close proximity within the chiral pocket created by the C3-TunePhos ligand.

-

Oxidative Addition of H₂: A molecule of hydrogen undergoes heterolytic cleavage across the Ru-ligand framework. This is a critical step where a ruthenium hydride (Ru-H) and a proton are formed. The proton often associates with a ligand or solvent molecule.

-

Hydride Transfer (Stereo-determining Step): This is the crucial enantioselective step. The coordinated substrate is positioned by the chiral ligand in such a way that the hydride (H⁻) on the ruthenium center can only attack one face of the carbonyl (either the Re or Si face) preferentially. In a proposed transition state for the hydrogenation of α-keto esters, the hydride delivery occurs on the Re face to minimize steric clash between the substrate's R-group and a large equatorial phenyl group of the TunePhos ligand.[5] The rigid, well-defined chiral environment enforced by the C3-TunePhos backbone is directly responsible for this high degree of facial selectivity.

-

Product Release: The resulting chiral alcohol product dissociates from the metal center, regenerating the active catalyst, which can then enter a new cycle.

Applications and Performance Data

The efficacy of the this compound ligand is demonstrated by its successful application in the highly enantioselective hydrogenation of a broad range of substrates. Ru-C3-TunePhos complexes are particularly effective for the reduction of ketones bearing a nearby coordinating group, which helps in substrate binding and enhances selectivity.[3]

Table 1: Performance of this compound/Ru Catalysts in Asymmetric Hydrogenation

| Substrate Class | Example Substrate | Yield (%) | ee (%) | Reference |

| α-Phthalimide Ketones | 2-Phthalimidoacetophenone | >99 | >99 | [3][6] |

| β-Ketoesters | Methyl 3-oxobutanoate | High | >98 | [3] |

| α-Keto Esters | Ethyl Benzoylformate | 94 | 95.8 | [5] |

| Enol Acetates | 1-Phenylvinyl acetate | High | >95 | [3] |

| Cyclic β-Amino Acids | N-Boc-2,3-didehydroproline | High | >99 | [3] |

Note: Yields and ee values are representative and can vary with specific reaction conditions.

The catalyst has achieved up to 10,000 turnovers in the hydrogenation of α-phthalimide ketones, underscoring its high efficiency and stability.[6]

Experimental Protocols

To ensure reproducibility and provide practical guidance, this section details the preparation of a common pre-catalyst and a general procedure for its use in asymmetric hydrogenation.

Workflow for a Typical Asymmetric Hydrogenation Experiment

Caption: Standard experimental workflow for asymmetric hydrogenation.

General Protocol: Asymmetric Hydrogenation of an α-Phthalimide Ketone

This protocol is a representative example and should be adapted for specific substrates and scales.

Materials:

-

α-Phthalimide ketone substrate (1.0 mmol)

-

[Chloro(this compound)(p-cymene)ruthenium(II)] chloride pre-catalyst (0.001 mmol, 0.1 mol%)

-

Anhydrous, degassed methanol (MeOH) (5 mL)

-

High-pressure autoclave with a magnetic stir bar

-

Hydrogen gas (high purity)

Procedure:

-

Inert Atmosphere: Inside a nitrogen-filled glovebox, add the α-phthalimide ketone substrate and the Ru-(R)-C3-TunePhos pre-catalyst to the glass liner of a high-pressure autoclave.

-

Solvent Addition: Add the degassed methanol to the liner.

-

Assembly: Seal the autoclave securely. Remove the autoclave from the glovebox.

-

Purging: Connect the autoclave to a hydrogen line. Purge the vessel by pressurizing with hydrogen (e.g., to 5 atm) and then carefully venting the gas. Repeat this process 3-5 times to ensure an inert, hydrogen atmosphere.

-

Reaction: Pressurize the autoclave to the desired hydrogen pressure (e.g., 10 atm). Place the autoclave in a heating block or oil bath set to the reaction temperature (e.g., 50 °C) and begin vigorous stirring.

-

Monitoring: Allow the reaction to proceed for the designated time (e.g., 12-24 hours). The reaction can be monitored by taking aliquots (after cooling and venting) and analyzing by TLC or GC.

-

Work-up: Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

-

Isolation: Open the autoclave and remove the reaction mixture. Concentrate the solvent using a rotary evaporator. The crude product can be purified by silica gel column chromatography.

-

Analysis: The enantiomeric excess (ee) of the purified product is determined by analysis on a chiral stationary phase via HPLC or GC.

Conclusion and Future Outlook

The this compound ligand exemplifies the power of rational design in asymmetric catalysis. Its mechanism of action is rooted in its unique, semi-flexible backbone, which allows for the creation of a highly organized and sterically demanding chiral environment around a metal center. This precise control over the transition state geometry is the key to its exceptional performance in asymmetric hydrogenation, enabling the synthesis of chiral alcohols and amines with nearly perfect enantioselectivity.

Future research will likely focus on modifying the electronic and steric properties of the TunePhos backbone, for example, by introducing electron-withdrawing or -donating groups on the phosphine's phenyl rings, to further enhance catalytic activity and broaden the substrate scope.[7] As the demand for enantiomerically pure pharmaceuticals continues to grow, ligands like this compound will remain indispensable tools for the modern synthetic chemist.

References

- 1. Buy this compound | 486429-99-6 [smolecule.com]

- 2. This compound | 301847-89-2 [chemicalbook.com]

- 3. technote.strem.com [technote.strem.com]

- 4. This compound | 486429-99-6 [chemicalbook.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. (S)-C3-TunePhos 486429-99-6 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of (R)-C3-TunePhos

Introduction: The Structural and Catalytic Significance of (R)-C3-TunePhos

This compound is a chiral biaryl diphosphine ligand that has garnered significant attention in the field of asymmetric catalysis.[1] Its unique structural framework, characterized by a C3-alkoxy linker bridging a biphenyl backbone, imparts a specific bite angle and conformational rigidity that is crucial for inducing high enantioselectivity in a variety of metal-catalyzed reactions.[2] This ligand is particularly renowned for its performance in ruthenium-catalyzed asymmetric hydrogenations of challenging substrates like β-ketoesters and α-phthalimide ketones.[1][2]

For researchers and professionals in drug development and fine chemical synthesis, verifying the identity, purity, and structural integrity of this compound is a critical first step. This guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to comprehensively characterize this important ligand. The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a field-proven perspective on quality control and structural verification. The foundational data for the characterization of the TunePhos ligand family, including this compound, was established by Zhang et al. in their seminal 2000 publication in The Journal of Organic Chemistry, which serves as the primary reference for the spectral data discussed herein.

Integrated Analytical Workflow

The complete structural elucidation of this compound relies on the synergy of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation. Mass Spectrometry confirms the molecular weight, NMR spectroscopy maps the precise H-C-P framework and confirms stereochemical integrity, while IR spectroscopy identifies the key functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this compound in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments provides a complete picture of the molecule's atomic connectivity and chemical environment.

³¹P NMR Spectroscopy: The Definitive Signature

For a phosphine ligand, ³¹P NMR is indispensable. Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, resulting in high sensitivity and sharp signals. The chemical shift (δ) is highly sensitive to the electronic environment and oxidation state of the phosphorus atom.

-

Expected Chemical Shift: For a triarylphosphine like this compound, a single, sharp resonance is expected in the proton-decoupled ³¹P NMR spectrum. The signal for trivalent phosphorus in this environment typically appears in the upfield region (negative ppm values). The precise chemical shift confirms the presence of the phosphine moieties and can be used to detect any oxidation to phosphine oxide, which would appear at a significantly different, downfield chemical shift.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the aromatic and aliphatic regions of the molecule.

-

Aromatic Region (approx. δ 6.8-7.5 ppm): This region is typically complex due to the overlapping signals from the four phenyl rings attached to the phosphorus atoms and the biphenyl backbone. The integration of this region should correspond to the total number of aromatic protons (28H).

-

Aliphatic Region (approx. δ 1.5-4.5 ppm): This region reveals the structure of the C3-alkoxy linker. The two non-equivalent methylene groups of the propylene bridge (-O-CH₂-CH₂-CH₂-O-) will give rise to distinct multiplets. The terminal -O-CH₂- protons are diastereotopic and will appear as complex multiplets, while the central -CH₂- protons will appear as another multiplet. The precise splitting patterns and chemical shifts are sensitive to the ring strain and conformation of the nine-membered dioxonine ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR, especially with proton decoupling, reveals each unique carbon environment in the molecule.

-

Aromatic Region (approx. δ 120-160 ppm): A multitude of signals will be present, corresponding to the various aromatic carbons. The carbons directly bonded to phosphorus will exhibit coupling (J-coupling), resulting in doublets, which is a key diagnostic feature.

-

Aliphatic Region (approx. δ 20-70 ppm): Signals corresponding to the three distinct carbons of the propylene linker will be observed in this region.

Summary of Expected NMR Data

The following table summarizes the expected NMR signals for this compound. The exact chemical shifts (δ) and coupling constants (J) can be found in the supporting information of the primary literature.

| Nucleus | Region | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ³¹P | Phosphine | Negative ppm range | Singlet (s) | 2 x PPh₂ |

| ¹H | Aromatic | ~ 6.8 - 7.5 | Multiplet (m) | Ar-H |

| Aliphatic | ~ 3.5 - 4.5 | Multiplet (m) | 2 x O-CH ₂ | |

| Aliphatic | ~ 1.5 - 2.5 | Multiplet (m) | O-CH₂-CH ₂-CH₂-O | |

| ¹³C | Aromatic | ~ 120 - 160 | Multiple signals (d, s) | Ar-C, Ar-C-P |

| Aliphatic | ~ 60 - 70 | Singlet (s) | 2 x C H₂-O | |

| Aliphatic | ~ 20 - 30 | Singlet (s) | O-CH₂-C H₂-CH₂-O |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For this compound, the IR spectrum provides a unique "fingerprint" and confirms the absence of impurities like phosphine oxides or residual solvents.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Sharp, medium-intensity bands in this region confirm the presence of the numerous aromatic rings.

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): Bands corresponding to the stretching vibrations of the methylene groups in the propylene bridge will appear here.

-

Aromatic C=C Bending (1600-1450 cm⁻¹): Several sharp absorptions in this region are characteristic of the phenyl and biphenyl ring systems.

-

C-O-C Stretch (1300-1000 cm⁻¹): A strong, characteristic absorption band for the aryl-alkyl ether linkages of the dibenzodioxonine core is expected in this region. This is a key diagnostic peak for the ligand's backbone.

-

P-Ph Stretch (around 1435 cm⁻¹): A characteristic absorption for the phosphorus-phenyl bond should be observable.

-

"Fingerprint" Region (< 1000 cm⁻¹): This complex region contains many bands related to C-H out-of-plane bending and other skeletal vibrations, providing a unique pattern for the molecule.

The absence of a strong band around 1150 cm⁻¹ (P=O stretch) is critical for confirming that the phosphine ligand has not been oxidized.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry provides the definitive molecular weight of the compound, confirming its elemental composition.

-

Molecular Formula: C₃₉H₃₂O₂P₂

-

Exact Molecular Weight: 594.62 g/mol [3]

Using a high-resolution mass spectrometry (HRMS) technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 595.19. The measured mass should be within a very narrow tolerance (e.g., ± 5 ppm) of the calculated exact mass, which confirms the elemental formula. The fragmentation pattern can also provide further structural information, though it is often complex for molecules of this nature.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring the spectroscopic data for this compound.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for the specific solvent and sample.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

³¹P NMR Acquisition: Acquire a proton-decoupled ³¹P spectrum. This is typically a fast experiment requiring a moderate number of scans.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the chemical shift scale to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P). Integrate peaks and analyze multiplicities.

Protocol 2: FT-IR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the powdered this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Label the major peaks.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.

-

Infusion and Ionization: Infuse the sample solution into the ion source (e.g., ESI) at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-1000).

-

Data Analysis: Identify the [M+H]⁺ ion peak and compare its measured m/z value to the theoretically calculated exact mass for C₃₉H₃₃O₂P₂⁺.

References

(R)-C3-TunePhos: A Comprehensive Technical Guide for Asymmetric Catalysis

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the chiral diphosphine ligand, (R)-C3-TunePhos. We will delve into its fundamental molecular properties, synthesis, and critically, its application in asymmetric catalysis, with a focus on the mechanistic principles that underpin its high efficacy and enantioselectivity. This guide is intended to be a practical resource, offering not just theoretical knowledge but also actionable experimental protocols.

Core Molecular Attributes of this compound

This compound is a member of the TunePhos family of ligands, which are distinguished by their atropisomeric biaryl backbone connected by an oxygen-containing bridge of varying length. This structural feature imparts a "tunable" dihedral angle, a critical parameter in optimizing enantioselectivity in asymmetric reactions.[1]

| Property | Value | Source(s) |

| Molecular Formula | C39H32O2P2 | [2][3] |

| Molecular Weight | 594.62 g/mol | [2][3] |

| CAS Number | 301847-89-2 | [2] |

| Appearance | White powder | [1] |

| Melting Point | 153-161 °C | [2] |

IUPAC Name: (R)-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][2][4]dioxonin

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound and its derivatives involves a multi-step process that establishes the chiral backbone and introduces the phosphine moieties. While various synthetic routes exist, a general and illustrative pathway is outlined below. The synthesis of an electronically deficient derivative, (Sa,R,R)-(CF3)2-C3-TunePhos, provides a detailed example of the synthetic strategy.[3]

Synthetic Workflow Diagram

Caption: Synthetic workflow for a derivative of this compound.

Detailed Experimental Protocol (Adapted from the synthesis of a derivative[3])

-

Synthesis of the Chiral Bis(bromoether): (2R,4R)-pentanediol is reacted with 4-bromo-2-fluorobenzotrifluoride under basic conditions to yield the chiral bis(bromoether) via electrophilic substitution.

-

Formation of the Diphosphine Oxide: The bis(bromoether) is treated with n-butyllithium followed by chlorodiphenylphosphine. The resulting product is then oxidized with hydrogen peroxide to form the diphosphine oxide.

-

Iodination: The diphosphine oxide undergoes ortho-lithiation with lithium diisopropylamide (LDA) followed by iodination to produce the diiodide intermediate.

-

Intramolecular Ullmann Coupling: The diiodide is subjected to an intramolecular Ullmann coupling reaction to form the chiral diphosphine dioxide, which constitutes the core structure of the ligand.

-

Reduction to the Final Ligand: The chiral diphosphine dioxide is reduced using trichlorosilane and a suitable base (e.g., N,N-diisopropylethylamine) to afford the final enantiomerically pure this compound derivative.

Application in Asymmetric Catalysis: The Power of a Tunable Ligand

This compound is a highly effective ligand in a variety of transition metal-catalyzed asymmetric reactions, most notably in ruthenium- and rhodium-catalyzed hydrogenations.[1] The success of this ligand stems from its unique structural feature: the tunable dihedral angle of the biaryl backbone. This allows for the fine-tuning of the catalyst's steric and electronic properties to achieve optimal enantioselectivity for a given substrate.[1]

Key Applications:

-

Asymmetric Hydrogenation of β-Ketoesters: Ru-(R)-C3-TunePhos complexes are highly efficient catalysts for the hydrogenation of β-ketoesters to produce chiral β-hydroxy esters, which are valuable building blocks in the synthesis of pharmaceuticals and natural products.[1][5]

-

Asymmetric Hydrogenation of α-Ketoesters: The synthesis of enantiomerically pure α-hydroxy esters can be achieved with high enantiomeric excess using Ru-(R)-C3-TunePhos catalyzed hydrogenation of α-keto esters.[6]

-

Asymmetric Hydrogenation of Quinolines: Iridium-C3*-TunePhos catalyst systems have been successfully employed for the enantioselective hydrogenation of quinolines, providing access to optically active tetrahydroquinolines.[4]

-

Other Hydrogenations: The utility of this compound extends to the asymmetric hydrogenation of enol acetates, cyclic β-amino acids, and α-phthalimide ketones.[1]

Causality Behind Experimental Choices: The Dihedral Angle Advantage

The central thesis for the efficacy of the TunePhos ligand family is the direct correlation between the dihedral angle of the biaryl scaffold and the enantioselectivity of the catalyzed reaction. The seven-membered ring in C3-TunePhos, formed by the three-carbon bridge, creates a specific dihedral angle that dictates the geometry of the chiral pocket around the metal center.

This precise geometry influences how the substrate approaches and coordinates to the metal. By modifying the length of the bridge (e.g., C1, C2, C4-TunePhos), the dihedral angle can be systematically altered, allowing for the optimization of the catalyst for a specific substrate. This "tuning" capability provides a rational approach to catalyst design, moving beyond simple trial-and-error screening of ligands. In many instances, TunePhos ligands have demonstrated superior enantioselectivities and catalytic activities compared to other widely used chiral ligands like BINAP.[7]

Mechanistic Insights: The Catalytic Cycle of Asymmetric Hydrogenation

The mechanism of Ru-catalyzed asymmetric hydrogenation of ketones generally involves a metal-ligand bifunctional activation pathway. The following diagram illustrates a plausible catalytic cycle for the hydrogenation of a β-ketoester using a Ru-(R)-C3-TunePhos complex.

Catalytic Cycle Diagram

References

- 1. technote.strem.com [technote.strem.com]

- 2. researchgate.net [researchgate.net]

- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. Highly Enantioselective Hydrogenation of α-Keto Esters Catalyzed by Ru-Tunephos Complexes [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

The Alchemist's Guide to (R)-C3-TunePhos: A Manual for Safe and Effective Handling

Introduction: The Art and Science of Chiral Phosphine Ligands

In the intricate world of asymmetric catalysis, the chemist's success is often predicated on the precise control of three-dimensional space. Chiral phosphine ligands are the master keys to this molecular kingdom, and among them, (R)-C3-TunePhos has emerged as a ligand of significant interest. Its unique biaryl structure, featuring a C3-bridge, imparts a tunable dihedral angle that allows for the meticulous optimization of enantioselectivity in a variety of metal-catalyzed reactions.[1][2][3] This guide moves beyond mere procedural instruction; it is a technical dissertation designed for the discerning researcher. Herein, we will not only detail the protocols for the safe handling and application of this compound but also elucidate the fundamental principles—the causality—that underpin these best practices. As with any potent tool, mastery of this compound demands both respect for its inherent reactivity and a deep understanding of its chemical nature.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of a compound's properties is the bedrock of its safe and effective use. This compound is a white, crystalline solid that is sensitive to atmospheric oxygen.[4][5] Its reactivity is a double-edged sword: the very electronic properties that make it an excellent ligand also render it susceptible to degradation, which can poison catalytic cycles and compromise experimental integrity.

Key Properties

| Property | Value | Source(s) |

| Chemical Name | (R)-(-)-1,13-Bis(diphenylphosphino)-7,8-dihydro-6H-dibenzo[f,h][6][7]dioxonin | Strem Chemicals[3] |

| CAS Number | 301847-89-2 | ChemicalBook[1] |

| Molecular Formula | C₃₉H₃₂O₂P₂ | ChemicalBook[1] |

| Molecular Weight | 594.62 g/mol | ChemicalBook[1] |

| Appearance | White powder/solid | ChemicalBook[1][3] |

| Melting Point | 153-161 °C | ChemicalBook[1][3] |

| Sensitivity | Air sensitive | ChemicalBook[3] |

| Storage Temp. | Inert atmosphere, Room Temperature | ChemicalBook[3] |

GHS Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally published, data from suppliers for the closely related (S)-enantiomer and its ruthenium complexes allow for a reliable hazard assessment.[3][5] The compound is classified as an irritant and is harmful if ingested.

-

GHS Pictogram:

-

-

Hazard Statements (H-codes):

-

Precautionary Statements (P-codes):

-

P231 & P222: Handle under inert gas. Do not allow contact with air.[3]

-

P261: Avoid breathing dust.[5]

-

P264: Wash skin thoroughly after handling.[5]

-

P280: Wear protective gloves/eye protection/face protection.[8]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P405: Store locked up.[5]

-

P422: Store contents under inert gas.[3]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3]

-

Section 2: The Core Imperative: Maintaining an Inert Atmosphere

The phosphorus centers in this compound possess a lone pair of electrons, which is fundamental to their ability to coordinate with transition metals. This same electron lone pair is highly susceptible to oxidation by atmospheric oxygen, irreversibly converting the phosphine into a phosphine oxide.[9] This oxidation is not a minor inconvenience; it is a catalytic catastrophe. Phosphine oxides exhibit poor coordinating ability, leading to the deactivation of the catalyst, reaction stalling, and the formation of palladium black or other metal aggregates.[9] Therefore, the exclusion of air and moisture is the single most critical principle in handling this ligand.

Glovebox vs. Schlenk Line: A Strategic Choice

The two primary apparatus for maintaining an inert atmosphere are the glovebox and the Schlenk line. The choice is dictated by the scale and nature of the manipulation.

-

Glovebox: This is the superior choice for weighing and transferring solids. It provides a continuously purified inert atmosphere (<1 ppm O₂, H₂O), allowing for direct manipulation of the compound.[6] All initial preparations of this compound, including weighing and preparing stock solutions, should ideally be performed in a glovebox to ensure the highest integrity of the material.

-

Schlenk Line: This apparatus is highly versatile for performing reactions on various scales. It allows for the creation of an inert atmosphere within individual flasks through repeated cycles of evacuation and backfilling with a high-purity inert gas (Argon or Nitrogen).[6] While weighing solids directly on the bench and quickly transferring them to a Schlenk flask is sometimes practiced, it is a compromise that risks partial oxidation and should be avoided for high-stakes, sensitive catalytic systems.[10]

Section 3: Storage, Stability, and Disposal

Long-Term Storage

This compound is a solid that should be stored under an inert atmosphere in a tightly sealed container.[3] For long-term stability, storage in a freezer within a glovebox is optimal. If a glovebox is unavailable, the original supplier container should be stored in a desiccator that is regularly purged with inert gas. After each use, the container headspace should be flushed with argon or nitrogen before resealing.

Disposal Protocol

Waste containing phosphine ligands must be treated as hazardous. The primary objective of disposal is to ensure the complete oxidation or quenching of any reactive phosphine species.

Step-by-Step Disposal Procedure:

-

Quenching: All glassware that contained this compound should be rinsed with a compatible organic solvent (e.g., isopropanol). The collected rinsates and any residual ligand waste should be transferred to a separate, labeled waste container.

-

Oxidative Neutralization: Slowly and cautiously add a dilute solution of an oxidizing agent, such as sodium hypochlorite (bleach), to the stirred waste solution in a fume hood. This process will oxidize the phosphine to the much less hazardous phosphine oxide. The addition should be done in small portions to control the exothermic reaction.

-

Verification: After the addition is complete, stir for several hours to ensure complete reaction. Spot-check the solution using a suitable analytical method (e.g., TLC with a phosphine-specific stain) if necessary to confirm the absence of the starting phosphine.

-

Final Disposal: The neutralized waste can then be combined with other chlorinated or non-halogenated solvent waste streams, in accordance with your institution's hazardous waste disposal guidelines. Never mix phosphine waste directly with acidic waste, as this can generate highly toxic phosphine gas.

Section 4: Experimental Protocol: Asymmetric Hydrogenation of a β-Keto Ester

This protocol provides a representative example of using this compound in a ruthenium-catalyzed asymmetric hydrogenation, a reaction for which it is known to provide excellent enantioselectivity.[8] This procedure is a self-validating system; deviations in color or solubility can indicate reagent degradation or contamination.

Catalyst Precursor Preparation

Causality: The active catalyst is typically formed in situ from a stable precursor. This two-step process ensures the catalyst is generated in a pristine, oxygen-free environment immediately prior to use.

-

Apparatus Setup: Assemble a 25 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon.

-

Reagent Addition (Glovebox): In a glovebox, weigh [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 3.1 mg) and this compound (e.g., 0.011 mmol, 6.5 mg) into a small vial.

-

Transfer and Dissolution: Seal the vial, remove it from the glovebox, and add it to the prepared Schlenk flask under a positive flow of argon. Add 5 mL of degassed methanol via a gas-tight syringe.

-

Activation: Stir the resulting orange suspension at room temperature for 30-60 minutes. A homogeneous, orange-brown solution should form, indicating the formation of the active catalyst complex.

Hydrogenation Procedure

-

Substrate Preparation: In a separate Schlenk tube or autoclave insert, dissolve the β-keto ester substrate (e.g., 1.0 mmol) in 5 mL of degassed methanol.

-

Catalyst Transfer: Using a cannula, transfer the prepared catalyst solution to the vessel containing the substrate under a positive pressure of argon.

-

Reaction Execution: Seal the autoclave. Purge the headspace with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 10 atm H₂) and heat to the reaction temperature (e.g., 50 °C).

-

Monitoring and Workup: Monitor the reaction by TLC or GC/LC. Upon completion, cool the vessel to room temperature and carefully vent the hydrogen pressure in a fume hood. The product can then be isolated using standard purification techniques (e.g., silica gel chromatography).

Conclusion

This compound is a powerful ligand for modern asymmetric synthesis. Its effective use is not merely a matter of following steps but of adopting a mindset centered on the rigorous exclusion of atmospheric contaminants. By understanding the chemical rationale behind inert atmosphere techniques, proper storage, and safe disposal, the research scientist can unlock the full potential of this remarkable molecule, ensuring reproducible results and, most importantly, a safe laboratory environment.

References

- 1. chem-space.com [chem-space.com]

- 2. susproc.jrc.ec.europa.eu [susproc.jrc.ec.europa.eu]

- 3. sds.strem.com [sds.strem.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. benchchem.com [benchchem.com]

- 7. reddit.com [reddit.com]

- 8. This compound-ruthenium complex 905709-79-7 [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. reddit.com [reddit.com]

Discovery and development of the TunePhos ligand family

An In-Depth Technical Guide to the Discovery and Development of the TunePhos Ligand Family

Abstract

The pursuit of highly efficient and selective methods for asymmetric synthesis is a cornerstone of modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Within this field, transition-metal catalyzed asymmetric hydrogenation has emerged as a powerful tool, largely driven by the continuous innovation in chiral ligand design. This guide provides a comprehensive overview of the TunePhos family, a class of atropisomeric C2-symmetric biaryl diphosphine ligands. We will explore the historical context of their development, the core design principles centered on a tunable biaryl backbone, detailed synthetic methodologies, structure-activity relationships, and their successful application in asymmetric catalysis. This document is intended for researchers, chemists, and drug development professionals seeking a deep technical understanding of this versatile and highly effective ligand family.

The Genesis of TunePhos: A Landscape of Biaryl Diphosphine Ligands

The development of the TunePhos ligand family was not an isolated event but rather a logical and innovative step in the evolution of chiral biaryl phosphine ligands.[1][2] For decades, ligands possessing C(Ar)-C(Ar) axial chirality have demonstrated exceptional performance in asymmetric catalysis.[1][2] The archetypal ligand, BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), introduced a paradigm of C2-symmetric, atropisomeric diphosphines that proved highly effective in Rhodium- and Ruthenium-catalyzed asymmetric reactions.[3]

This initial success spurred the development of a host of second-generation ligands such as MeO-BIPHEP, SEGPHOS, and P-Phos.[3][4] These ligands primarily sought to modify the steric and electronic properties of the biaryl backbone to improve catalytic activity and enantioselectivity for different substrates. However, a significant limitation was the static nature of the biaryl dihedral angle in these systems. The dihedral angle, which dictates the geometry of the chiral pocket around the metal center, was largely fixed by the inherent structure of the biaryl scaffold. This "one-size-fits-all" approach meant that for any new transformation, a lengthy screening process of various distinct ligand families was often necessary. It was this challenge that set the stage for a new design philosophy: the creation of a ligand system where the crucial dihedral angle could be systematically and predictably adjusted.

Design and Discovery: The "Tunable" Concept

The key innovation of the TunePhos family is the introduction of a flexible, carbon-bridged dibenzodioxepine backbone. This design allows for the systematic modification of the biaryl dihedral angle, a critical parameter in determining enantioselectivity.[5] By altering the length of the alkyl chain (n) in the C(n)-bridge, researchers can "tune" the geometry of the resulting metal complex to optimize its performance for a specific catalytic transformation. This concept of a tunable, conformationally rigid ligand represented a significant advance over previous static biaryl ligand systems.[3]

The general structure of the Cn-TunePhos family is depicted below:

Caption: General chemical structure of the Cn-TunePhos ligand family.

Synthesis of the TunePhos Ligand Family

A key factor in the widespread adoption of a ligand family is the accessibility and practicality of its synthesis. Researchers have developed several efficient and modular routes to Cn-TunePhos ligands.[3][6] A divergent and highly versatile strategy allows for the construction of a variety of TunePhos derivatives from common intermediates.[3]

General Synthetic Workflow

The synthesis typically commences from a chiral diol, which serves to establish the stereochemistry of the bridging unit. The following workflow outlines a common and effective route.[3][4]

References

Methodological & Application

Application Notes and Protocols for Rhodium-Catalyzed Reactions with (R)-C3-TunePhos

Introduction: The Strategic Advantage of (R)-C3-TunePhos in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the development of chiral ligands that can impart high stereoselectivity and catalytic activity is of paramount importance for the efficient production of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries.[1][2] this compound emerges as a distinguished member of the P-chiral phosphine ligand family, engineered to create a well-defined and effective chiral environment around a metal center.[3] Its unique biaryl backbone with a constrained dioxepine bridge allows for the tuning of the dihedral angle, which in turn influences the geometry and electronic properties of the catalytic complex, thereby enabling high levels of enantioselectivity in a variety of chemical transformations.[2]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the application of this compound in rhodium-catalyzed reactions. We will delve into the mechanistic underpinnings of these transformations and offer step-by-step procedures for representative reactions, empowering users to leverage the full potential of this powerful catalytic tool.

Core Principles of Rhodium-Catalyzed Reactions with this compound

Rhodium complexes, when paired with chiral diphosphine ligands like this compound, are exceptionally potent catalysts for a range of asymmetric transformations, most notably hydrogenation and hydroformylation reactions. The success of these reactions hinges on the formation of a chiral rhodium complex that can effectively differentiate between the two prochiral faces of a substrate.

Mechanism of Asymmetric Hydrogenation: A Simplified Overview